5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one
Description
5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative with a complex substitution pattern. The core structure consists of a bicyclo[2.2.1]heptan-2-one framework, modified by three methyl groups at positions 5, 5, and 6, and a [phenyl(phenylamino)methyl] substituent at position 3. The compound’s stereochemistry is reported as (1R,3R,4R,6S)-rel, which may influence its reactivity and biological activity .
The compound’s synthesis likely involves multi-step functionalization of the bicyclic core, as evidenced by analogous routes for similar derivatives. For example, 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one derivatives have been synthesized via 1,3-dipolar cycloadditions with nitrile oxides or nitroalkanes, followed by ring-opening reactions to generate bioactive intermediates .
Properties
CAS No. |
484049-68-5 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-[anilino(phenyl)methyl]-5,5,6-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C23H27NO/c1-15-18-14-19(23(15,2)3)20(22(18)25)21(16-10-6-4-7-11-16)24-17-12-8-5-9-13-17/h4-13,15,18-21,24H,14H2,1-3H3 |
InChI Key |
AFKLAVFLSMAXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1(C)C)C(C2=O)C(C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from simpler bicyclic ketones. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides to 5,5,6-trimethyl-2-ethynylbicyclo[2.2.1]heptan-2-ol, yielding the corresponding isoxazol-5-yl derivatives . The isoxazole ring is then opened to form prostanoid precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach involves the use of advanced organic synthesis techniques and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the substituents.
Substitution: Substitution reactions can occur at the phenyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Triethylamine and phenyl isocyanate are used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield isoxazol-5-yl derivatives, while reduction can lead to simpler bicyclic compounds .
Scientific Research Applications
5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a precursor for prostanoid analogs.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.1]heptan-2-one scaffold is a versatile platform for structural diversification. Below is a detailed comparison of the target compound with key analogs:
Structural and Functional Variations
Physicochemical Properties
- Lipophilicity: The target compound’s logP is significantly higher than analogs with polar substituents (e.g., hydroxyl or amino groups), favoring membrane permeability .
- Thermal Stability : Methyl-substituted derivatives (e.g., 1,3,3-trimethyl) exhibit higher thermal stability due to reduced ring strain .
Biological Activity
5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one is a bicyclic ketone with a complex structure that has garnered interest due to its potential biological activities. This compound features a bicyclo[2.2.1]heptane framework and is characterized by multiple methyl groups and a phenyl group attached to an amino-substituted benzyl moiety. Its molecular formula is with a molecular weight of approximately 305.43 g/mol .
Chemical Structure and Properties
The unique arrangement of carbon atoms in the bicyclic structure contributes to the compound's chemical reactivity and biological interactions. The presence of functional groups such as amines and ketones suggests potential interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N |
| Molecular Weight | 305.43 g/mol |
| Structure Type | Bicyclic Ketone |
Biological Activities
Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, such as:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, indicating potential use in antibiotic development.
- Anticancer Properties : Preliminary studies suggest that derivatives of bicyclic ketones may inhibit cancer cell proliferation, making them candidates for anticancer drug development.
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of bicyclic ketones against Staphylococcus aureus and Escherichia coli, finding that certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents .
- Anticancer Properties : In vitro studies have shown that bicyclic ketone derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways .
- Neuroprotective Effects : Research involving animal models has indicated that related compounds can reduce oxidative stress markers in neuronal tissues, suggesting a protective effect against neurodegeneration .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer activities.
- Receptor Modulation : Interaction with neurotransmitter receptors may underlie its neuroprotective effects, although further research is needed to elucidate these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
